tetrakis(pyridine)nickel(II) tetrakis(pyridine)nickel(II) Tetrakis(pyridine)nickel(2+) is a nickel coordination entity.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1760476
InChI: InChI=1S/4C5H5N.Ni/c4*1-2-4-6-5-3-1;/h4*1-5H;/q;;;;+2
SMILES:
Molecular Formula: C20H20N4Ni+2
Molecular Weight: 375.1 g/mol

tetrakis(pyridine)nickel(II)

CAS No.:

Cat. No.: VC1760476

Molecular Formula: C20H20N4Ni+2

Molecular Weight: 375.1 g/mol

* For research use only. Not for human or veterinary use.

tetrakis(pyridine)nickel(II) -

Specification

Molecular Formula C20H20N4Ni+2
Molecular Weight 375.1 g/mol
IUPAC Name nickel(2+);pyridine
Standard InChI InChI=1S/4C5H5N.Ni/c4*1-2-4-6-5-3-1;/h4*1-5H;/q;;;;+2
Standard InChI Key KEZWDLSPDOTRIB-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Ni+2]

Introduction

Chemical Identity and Basic Properties

Tetrakis(pyridine)nickel(II), also known as tetrakis(pyridine)nickel(2+), is a nickel coordination entity with the molecular formula C20H20N4Ni+2 and a molecular weight of 375.1 g/mol . The compound represents a classic example of coordination chemistry where four pyridine molecules act as ligands coordinated to a central nickel(II) ion. The structure features four pyridine rings arranged around the central nickel atom, creating a complex with distinctive coordination geometry.

Table 1: Chemical Identity and Physical Properties of Tetrakis(pyridine)nickel(II)

PropertyDescription
IUPAC Namenickel(2+);pyridine
Molecular FormulaC20H20N4Ni+2
Molecular Weight375.1 g/mol
CAS NumberAvailable in chemical databases
Standard InChIInChI=1S/4C5H5N.Ni/c41-2-4-6-5-3-1;/h41-5H;/q;;;;+2
Standard InChIKeyKEZWDLSPDOTRIB-UHFFFAOYSA-N
Canonical SMILESC1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Ni+2]
PubChem Compound ID4332866

Structural Characteristics

The tetrakis(pyridine)nickel(II) complex exhibits a specific coordination geometry that determines its physical and chemical properties. The coordination environment around the nickel(II) center typically depends on the counter-anions present and the crystallization conditions.

Coordination Geometry

In its pure form, tetrakis(pyridine)nickel(II) often adopts a square planar arrangement of the four pyridine ligands around the nickel center. This arrangement is characteristic of low-spin d8 metal complexes. The pyridine rings are coordinated to the nickel atom through the nitrogen atoms, forming Ni-N coordination bonds . The exact bond lengths and angles can vary depending on the counter-ions present and crystal packing forces.

When tetrakis(pyridine)nickel(II) is part of larger complexes with additional ligands, the coordination geometry can expand to octahedral. For instance, in compounds like [NiCl2(py)4] (dichlorotetrakis(pyridine)nickel(II)), the four pyridine ligands occupy the equatorial positions while the chloride ions occupy the axial positions .

Synthesis Methods

Tetrakis(pyridine)nickel(II) complexes can be synthesized through several routes, typically involving the reaction of nickel(II) salts with pyridine under appropriate conditions.

Direct Reaction Method

The most straightforward synthesis involves the direct reaction of nickel(II) salts (such as chlorides, perchlorates, or sulfates) with excess pyridine. The reaction can be represented as:

NiX2 + 4 py → [Ni(py)4]X2 (where X = Cl-, ClO4-, etc. and py = pyridine)

This method typically involves dissolving the nickel salt in a minimal amount of water or alcohol, followed by the addition of excess pyridine. The resulting solution is then allowed to crystallize, yielding the desired tetrakis(pyridine)nickel(II) complex .

Ligand Exchange Method

Another approach involves the exchange of weaker ligands with pyridine in an existing nickel complex:

[Ni(L)n]X2 + 4 py → [Ni(py)4]X2 + n L (where L = weaker ligand like water)

This method is particularly useful when starting with hydrated nickel salts, where the water molecules are displaced by the stronger pyridine ligands .

Comparative Analysis with Related Compounds

Tetrakis(pyridine)nickel(II) is part of a larger family of metal-pyridine complexes. Comparing its properties with those of similar compounds provides insights into the factors affecting the structure and reactivity of these coordination complexes.

Comparison with Other Metal-Pyridine Complexes

The tetrakis(pyridine) motif is common across various transition metals, creating a series of analogous compounds. The iron analog, dichlorotetrakis(pyridine)iron(II) [FeCl2(pyridine)4], is a yellow solid used as an anhydrous precursor to other iron complexes and catalysts . Similar to the nickel complex, the iron complex has trans-coordinated chloride ligands according to X-ray crystallography.

Other related compounds include tetrakis(pyridine)cobalt(II) [Co(py)4]2+ and tetrakis(pyridine)copper(II) [Cu(py)4]2+, each with distinct structural and magnetic properties based on the electronic configuration of the central metal ion.

Influence of Pyridine Derivatives

ComplexCoordination GeometryNi-N Bond Length Range (Å)Other Features
[Ni(py)4]2+Square planar2.04-2.14Basic tetrakis pyridine structure
Ni(4-Mepy)42Square planarSimilar to [Ni(py)4]2+Methyl groups affect crystal packing
[Ni(NCS)2(3-Mepy)4]Octahedral2.05-2.17Two N-bonded thiocyanate anions in trans positions
[Ni(dicyanamide)2(py)4]Octahedral2.057-2.169Dicyanamide anions coordinated via nitrogen

Spectroscopic Properties and Characterization

Spectroscopic methods provide valuable information about the structure and properties of tetrakis(pyridine)nickel(II) complexes.

Infrared Spectroscopy

The infrared spectra of tetrakis(pyridine)nickel(II) compounds show characteristic bands associated with pyridine coordination. These include shifts in the ring-breathing modes of pyridine upon coordination to the nickel center. Additionally, when anions such as thiocyanate are present, their characteristic stretching vibrations can be observed. For instance, in [Ni(NCS)2(py)4], the CN stretching vibration appears around 2070 cm-1 .

Electronic Spectroscopy

UV-visible spectroscopy of tetrakis(pyridine)nickel(II) complexes typically reveals d-d transitions characteristic of the d8 nickel(II) electronic configuration. The absorption bands and their intensities provide information about the coordination environment and the spin state of the nickel center. Square planar nickel(II) complexes generally show absorption bands different from those of octahedral complexes due to the different crystal field splitting patterns.

X-ray Crystallography

Chemical Reactivity and Applications

Tetrakis(pyridine)nickel(II) exhibits chemical reactivity characteristic of transition metal complexes and finds applications in various fields.

Ligand Exchange Reactions

One of the most significant aspects of tetrakis(pyridine)nickel(II) chemistry is its ability to undergo ligand exchange reactions. The pyridine ligands can be replaced by other, stronger ligands, making this complex a useful precursor for the synthesis of other nickel compounds. For example, dichlorotetrakis(pyridine)nickel(II) reacts with trimethylsilylmethylmagnesium chloride in the presence of excess pyridine to yield bis(pyridine)bis(trimethylsilylmethyl)nickel(II) .

Applications in Catalysis

Nickel complexes, including tetrakis(pyridine)nickel(II) derivatives, have been investigated as catalysts for various organic transformations. The ability of the nickel center to adopt different oxidation states and coordinate various substrates makes these complexes potentially useful in catalytic applications.

Materials Science Applications

Some tetrakis(pyridine)nickel(II) complexes exhibit interesting magnetic properties, making them relevant for materials science applications. The specific magnetic behavior depends on factors such as the crystal structure, the presence of additional ligands, and intermolecular interactions in the solid state.

Thermal Properties and Stability

The thermal behavior of tetrakis(pyridine)nickel(II) complexes has been studied using techniques such as differential thermal analysis (DTA) and thermogravimetry (TG).

When heated, these complexes typically undergo stepwise loss of pyridine ligands. For instance, thermogravimetric analysis coupled with mass spectrometry shows that upon heating, the pyridine ligands are emitted in distinct steps. This process is accompanied by endothermic events in the DTA curve, indicating the energy required to break the Ni-N coordination bonds .

The thermal stability of tetrakis(pyridine)nickel(II) complexes is influenced by factors such as the nature of the counter-anions, the crystal packing, and the presence of additional ligands. Generally, these complexes begin to lose pyridine ligands at temperatures above 100°C, eventually forming compounds with fewer coordinated pyridine molecules.

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